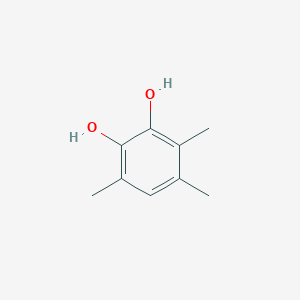
3,4,6-Trimethylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trimethylbenzene-1,2-diol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antioxidant Properties
Research indicates that 3,4,6-trimethylbenzene-1,2-diol possesses significant antioxidant properties. It has been shown to inhibit lipid peroxidation and free radical formation, which are critical in preventing oxidative stress-related diseases. A study demonstrated that TMHQ effectively scavenges free radicals and protects cellular components from oxidative damage .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs with antimicrobial and anti-inflammatory activities. For instance, derivatives of TMHQ have been explored for their potential in treating infections and inflammatory conditions .
Material Science Applications
Polymer Production
this compound can be used as a monomer in the production of polyurethanes and polyesters. These polymers are essential in creating materials with specific mechanical and thermal properties suitable for various industrial applications. The diol's reactivity allows for the formation of stable polymer chains that exhibit desirable characteristics such as flexibility and durability .
Liquid Crystals
The compound's unique structure makes it suitable for use in liquid crystal displays (LCDs). Its ability to form ordered structures at specific temperatures enhances the performance of LCDs by improving light modulation and response times .
Environmental Applications
Secondary Organic Aerosol Formation
Studies have shown that this compound plays a role in the formation of secondary organic aerosols (SOA) from volatile organic compounds (VOCs). In atmospheric chemistry experiments, TMHQ was identified as a precursor to SOA under specific conditions. Understanding its behavior contributes to modeling air quality and assessing the impact of VOCs on climate change .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antioxidant Activity
In vitro studies demonstrated that this compound significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress. The results indicated a dose-dependent relationship between TMHQ concentration and antioxidant efficacy.
Case Study 2: Polymer Development
Research on the synthesis of polyurethane using this compound revealed that incorporating this diol improved the thermal stability and mechanical strength of the resulting polymer compared to traditional diols used in similar applications.
Eigenschaften
CAS-Nummer |
13757-17-0 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,4,6-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3 |
InChI-Schlüssel |
NZEZVJPYSAXNTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















